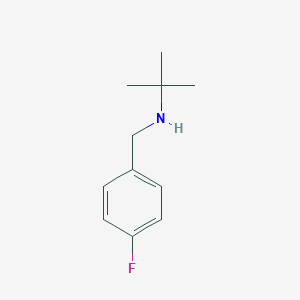

N-(Tert-butyl)-N-(4-fluorobenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine". For instance, the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines is a method that could potentially be applied to the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" . Additionally, the chemoselective N-tert-butyloxycarbonylation of amines in water and the use of tert-butanesulfinamide for asymmetric synthesis are relevant to the modification of amine groups, which could be a step in the synthesis or functionalization of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . This method could be adapted for the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" by choosing appropriate starting materials and reaction conditions. The catalyst-free N-tert-butyloxycarbonylation of amines in water and the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation also provide insights into the functionalization of amine groups, which could be relevant for the synthesis of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene, has been determined by single-crystal X-ray diffraction . This study reveals a pseudo-tetrahedral coordination for the nitrogen atom of the amine group and provides a N-F distance, which could be comparable to the structure of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine". However, the synthesis of related compounds and the functionalization of amine groups suggest that "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" could undergo similar reactions, such as nucleophilic addition or cleavage of the tert-butanesulfinyl group , .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(Tert-butyl)-N-(4-fluorobenzyl)amine" can be inferred from related compounds. For example, the solubility in water and the stability of the N-tert-butoxycarbonyl group to various conditions are discussed , . The crystal structure and spectroscopic properties of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide and the synthesis and crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine provide additional information on the structural aspects that could be similar to "N-(Tert-butyl)-N-(4-fluorobenzyl)amine".

Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines, closely related to the compound , are used as versatile intermediates for the asymmetric synthesis of amines. These compounds enable the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their utility in the production of complex organic molecules with high stereochemical control (Ellman, Owens, & Tang, 2002).

Fluorescent Organic Compounds

A study on N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride highlights the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides. This process involves the creation of N-(tert-butyl) isobenzofuran-1-amine intermediates that undergo cycloaddition to yield fluorescent products, illustrating the compound's role in developing new materials with optical properties (Lu et al., 2022).

Antitumor Activity

Research into the synthesis and biological activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrates its potential in cancer therapy. The compound exhibits promising antitumor activity, highlighting the therapeutic applications of such molecules (叶姣 et al., 2015).

High-Temperature Oxidation Inhibitors

The compound and its derivatives have been explored as antioxidants for fuels and lubricants. Mannich bases derived from similar structures have shown to be effective high-temperature oxidation inhibitors, offering potential applications in improving the stability and performance of motor fuels and oils (Vasylkevych et al., 2017).

Coordination Chemistry

In coordination chemistry, amino(polyphenolic) ligands based on structures similar to N-(Tert-butyl)-N-(4-fluorobenzyl)amine have been used to synthesize zirconium complexes. These complexes exhibit hydrolytic stability, which is significant for applications in catalysis and material science (Chartres et al., 2007).

Propriétés

IUPAC Name |

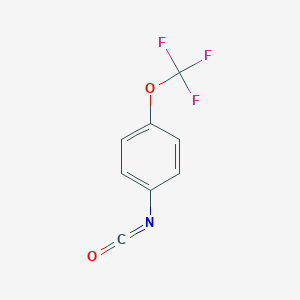

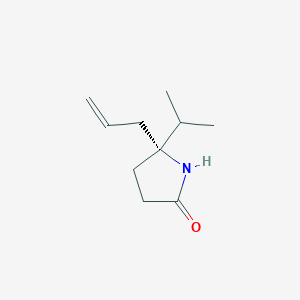

N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPILEJRPIAXWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butyl)-N-(4-fluorobenzyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.